molecular formula C18H11FN2O3 B3412266 6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931697-60-8

6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B3412266
CAS RN: 931697-60-8
M. Wt: 322.3 g/mol
InChI Key: JCSSTMREAKMSSB-UHFFFAOYSA-N
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Description

The compound “6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and structural components, including a fluorine atom, a methylphenyl group, an oxadiazole ring, and a chromen-2-one moiety .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. For instance, the oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazine derivative .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system within the chromen-2-one and oxadiazole moieties. The fluorine atom and the methyl group attached to the phenyl ring could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is known to participate in nucleophilic substitution reactions . The fluorine atom, being highly electronegative, could make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes . The exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.

Scientific Research Applications

6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions. This compound has also been investigated for its potential use in the synthesis of organic light-emitting diodes (OLEDs) due to its ability to emit blue light.

Mechanism of Action

Result of Action

At the molecular level, the compound’s action results in the accumulation of DNA breaks, activation of the DDR pathway, and induction of apoptosis. At the cellular level, this leads to reduced cell proliferation and increased cell death, particularly in rapidly dividing cells such as cancer cells . This selective toxicity towards cancer cells makes it a promising candidate for anticancer therapy.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, the compound’s stability might be compromised in highly acidic or basic environments. Additionally, the presence of serum proteins can affect its bioavailability by binding to the compound and reducing its free concentration in the bloodstream . Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is its versatility in various fields. This compound can be used as a fluorescent probe, a potential drug candidate, and a building block for the synthesis of OLEDs. In addition, this compound exhibits low toxicity, making it a promising candidate for further studies. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of 6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. One potential direction is the investigation of this compound as a potential drug candidate for the treatment of cancer and infections. Another potential direction is the synthesis of this compound derivatives with improved properties. In addition, the use of this compound as a building block for the synthesis of OLEDs could lead to the development of new and improved OLEDs. Overall, the study of this compound has the potential to lead to significant advancements in various fields.

properties

IUPAC Name

6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O3/c1-10-4-2-3-5-13(10)16-20-17(24-21-16)14-9-11-8-12(19)6-7-15(11)23-18(14)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSSTMREAKMSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Reactant of Route 6
6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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